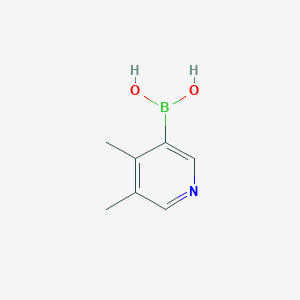

4,5-ジメチルピリジン-3-ボロン酸

概要

説明

4,5-Dimethylpyridine-3-boronic acid (DMPA) is an organic compound used in a variety of applications in the scientific research field. It is a boronic acid, a type of organic compound that contains a boron atom bound to two oxygen atoms, and is a useful reagent in organic synthesis. DMPA is a versatile compound that can be used in various reactions, such as the synthesis of amines, esters, and alcohols, and as a catalyst for the Suzuki-Miyaura cross-coupling reaction. It is also used in the synthesis of glycosides, nucleosides, and other compounds. DMPA has a variety of applications in the fields of biochemistry, pharmacology, and medical research.

科学的研究の応用

センシングアプリケーション

ボロン酸は、4,5-ジメチルピリジン-3-ボロン酸を含め、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用することができ、さまざまなセンシングアプリケーションで利用されます . これらのアプリケーションは、均一アッセイまたは不均一検出のいずれかになります .

生物学的ラベリング

ボロン酸は、ジオールとの主要な相互作用により、生物学的ラベリングを含むさまざまな分野で利用できます . これは、4,5-ジメチルピリジン-3-ボロン酸の潜在的な用途分野となる可能性があります。

タンパク質の操作と修飾

ボロン酸は、タンパク質との相互作用、その操作、および細胞ラベリングにおいて成長を示しています . これは、4,5-ジメチルピリジン-3-ボロン酸がタンパク質関連の研究に使用できる可能性があることを示唆しています。

分離技術

ボロン酸は、分離技術で使用されてきました . 4,5-ジメチルピリジン-3-ボロン酸の特性から、同様の用途に使用できる可能性があります。

治療薬の開発

ボロン酸は、治療薬の開発に使用されてきました . 4,5-ジメチルピリジン-3-ボロン酸はこの分野で用途がある可能性があります。

ボリン酸誘導体の合成

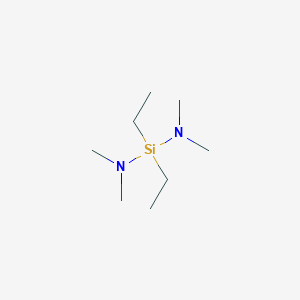

ボリン酸の合成は、通常、有機金属試薬をボランに添加するか、トリアリールボランをリガンドと反応させることにより行われます . その構造から、4,5-ジメチルピリジン-3-ボロン酸は、ボリン酸誘導体の合成に使用できる可能性があります。

Safety and Hazards

Avoid dust formation, breathing mist, gas, or vapors. Use personal protective equipment and ensure adequate ventilation. Keep away from ignition sources .

Future Directions

- Research on 4,5-DMIPA (4,5-Dimethylpyridine-3-boronic acid) could explore its applications in catalysis, materials science, and medicinal chemistry.

作用機序

Target of Action

The primary target of 4,5-Dimethylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 4,5-Dimethylpyridine-3-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 4,5-Dimethylpyridine-3-boronic acid is the Suzuki–Miyaura coupling pathway This pathway involves the formation of carbon–carbon bonds, which are crucial in many biological processes

Pharmacokinetics

The pharmacokinetics of 4,5-Dimethylpyridine-3-boronic acid It’s known that the compound has a molecular weight of 15097 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 4,5-Dimethylpyridine-3-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, contributing to diverse molecular and cellular effects.

Action Environment

The action of 4,5-Dimethylpyridine-3-boronic acid can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .

生化学分析

Biochemical Properties

They can form reversible covalent bonds with biomolecules containing cis-diols, such as carbohydrates and glycoproteins . This property makes them useful in the development of enzyme inhibitors and sensors .

Cellular Effects

Boronic acids are known to influence cell function through their interactions with various biomolecules .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

(4,5-dimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-9-4-7(6(5)2)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAUYJWRTPXNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC(=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376728 | |

| Record name | 4,5-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1001907-71-6 | |

| Record name | B-(4,5-Dimethyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

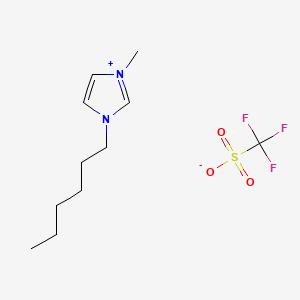

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

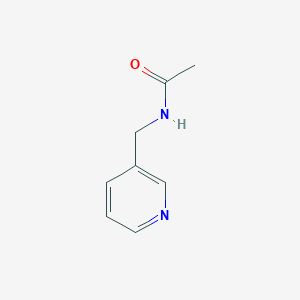

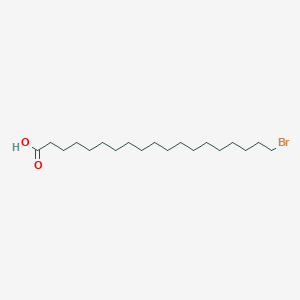

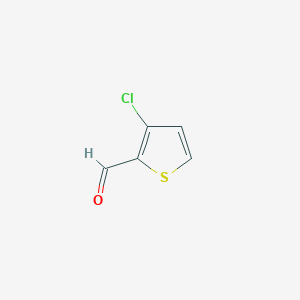

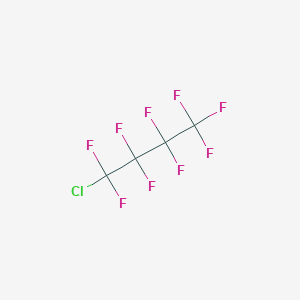

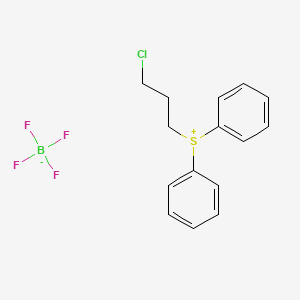

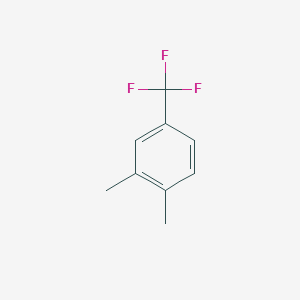

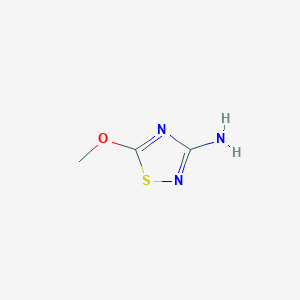

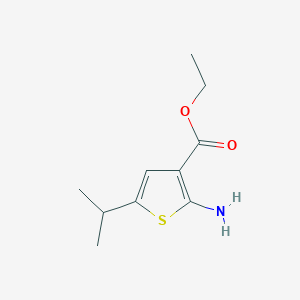

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。